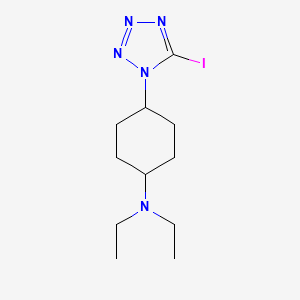![molecular formula C15H13NSe B14191397 (4'-Methyl[1,1'-biphenyl]-4-yl)methyl selenocyanate CAS No. 919488-39-4](/img/structure/B14191397.png)
(4'-Methyl[1,1'-biphenyl]-4-yl)methyl selenocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4’-Methyl[1,1’-biphenyl]-4-yl)methyl selenocyanate is an organoselenium compound characterized by the presence of a selenocyanate group attached to a biphenyl structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The unique properties of selenium-containing compounds, such as their antioxidant and anticancer activities, make (4’-Methyl[1,1’-biphenyl]-4-yl)methyl selenocyanate a subject of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4’-Methyl[1,1’-biphenyl]-4-yl)methyl selenocyanate typically involves the reaction of (4’-Methyl[1,1’-biphenyl]-4-yl)methyl halide with potassium selenocyanate. The reaction is carried out in an organic solvent such as acetonitrile or dimethylformamide under reflux conditions. The reaction proceeds via nucleophilic substitution, where the halide is replaced by the selenocyanate group.
Industrial Production Methods: Industrial production of (4’-Methyl[1,1’-biphenyl]-4-yl)methyl selenocyanate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: (4’-Methyl[1,1’-biphenyl]-4-yl)methyl selenocyanate undergoes various chemical reactions, including:
Oxidation: The selenocyanate group can be oxidized to form seleninic acid derivatives.
Reduction: Reduction of the selenocyanate group can yield selenol compounds.
Substitution: The selenocyanate group can be substituted by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as primary amines or thiols are used in substitution reactions, often in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Seleninic acid derivatives.
Reduction: Selenol compounds.
Substitution: Corresponding amine or thiol derivatives.
Applications De Recherche Scientifique
(4’-Methyl[1,1’-biphenyl]-4-yl)methyl selenocyanate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for introducing selenium into molecules.
Biology: Studied for its potential antioxidant properties and its ability to modulate redox status in biological systems.
Medicine: Investigated for its anticancer properties, particularly its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of novel materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of (4’-Methyl[1,1’-biphenyl]-4-yl)methyl selenocyanate involves its interaction with cellular thiols and redox-active proteins. The selenocyanate group can undergo redox cycling, generating reactive oxygen species (ROS) that induce oxidative stress in cells. This oxidative stress can lead to the activation of apoptotic pathways, resulting in cell death. The compound’s ability to modulate redox status also contributes to its antioxidant properties.
Comparaison Avec Des Composés Similaires
Benzyl selenocyanate: Similar structure but with a benzyl group instead of a biphenyl group.
p-Xylene selenocyanate: Contains a xylene moiety instead of a biphenyl moiety.
1,4-Phenylenebis(methylene)selenocyanate: Contains two selenocyanate groups attached to a phenylene moiety.
Uniqueness: (4’-Methyl[1,1’-biphenyl]-4-yl)methyl selenocyanate is unique due to its biphenyl structure, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research in various fields.
Propriétés
Numéro CAS |
919488-39-4 |
|---|---|
Formule moléculaire |
C15H13NSe |
Poids moléculaire |
286.24 g/mol |
Nom IUPAC |
[4-(4-methylphenyl)phenyl]methyl selenocyanate |
InChI |
InChI=1S/C15H13NSe/c1-12-2-6-14(7-3-12)15-8-4-13(5-9-15)10-17-11-16/h2-9H,10H2,1H3 |
Clé InChI |
YSQVUBSPDLRDFT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=CC=C(C=C2)C[Se]C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-Bromobutyl)-3-methyl[1,2]oxazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B14191318.png)

![2-{4-[3-(4-Methylpiperazin-1-yl)phenoxy]phenyl}-1H-benzimidazole](/img/structure/B14191325.png)


![8-[(3R)-2-(Propan-2-yl)oxaziridin-3-yl]quinoline](/img/structure/B14191337.png)


![1-Azaspiro[5.5]undecan-8-ol, 7-butyl-2-pentyl-](/img/structure/B14191349.png)
![4-Methyl-N-[2-(pent-2-en-3-yl)phenyl]benzamide](/img/structure/B14191360.png)
![([1,1'-Biphenyl]-4-yl)(9H-beta-carbolin-1-yl)methanone](/img/structure/B14191368.png)
![11-Chloro-2,3-diethoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline](/img/structure/B14191374.png)


